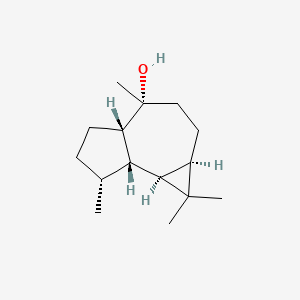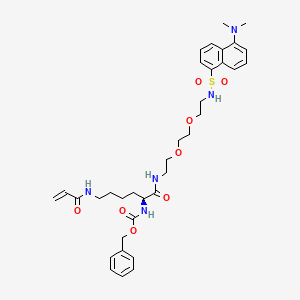
NC9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NC9, also known as benzyl (S)- (1- ( (5- (dimethylamino)naphthalene)-1-sulfonamido)-10,17-dioxo-3,6-dioxa-9,16-diazanonadec-18-en-11-yl)carbamate, is a small molecule inhibitor that targets tissue transglutaminase (TG2). TG2 is an enzyme involved in the formation of protein crosslinks through a transamidation reaction between peptide glutamine and lysine residues. This compound is a targeted and irreversible covalent inhibitor of TG2, locking the enzyme in its open conformation and abolishing its GTP-binding activity .
Preparation Methods
The synthesis of NC9 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The synthetic route typically starts with the preparation of the naphthalene sulfonamide derivative, followed by the introduction of the carbamate group. The final product is obtained through purification and characterization steps.
Chemical Reactions Analysis
NC9 undergoes various chemical reactions, primarily focusing on its interaction with TG2. The compound forms a covalent bond with the active site of TG2, leading to irreversible inhibition. Common reagents used in these reactions include organic solvents, protecting groups, and coupling agents. The major product formed from the reaction of this compound with TG2 is the inhibited enzyme complex, which is unable to participate in further transamidation reactions .
Scientific Research Applications
NC9 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, this compound is used as a tool compound to study the inhibition of TG2 and its effects on protein crosslinking. In biology, this compound is employed to investigate the role of TG2 in cellular processes such as apoptosis, cell migration, and differentiation. In medicine, this compound has potential therapeutic applications in treating diseases associated with dysregulated TG2 activity, including cancer, fibrosis, and celiac disease. In industry, this compound can be used in the development of new drugs targeting TG2 and related pathways .
Mechanism of Action
NC9 exerts its effects by covalently binding to the active site of TG2, locking the enzyme in its open conformation. This binding abolishes the GTP-binding activity of TG2, preventing it from participating in cellular signaling pathways. The inhibition of TG2 by this compound leads to a reduction in protein crosslinking activity, affecting various cellular processes such as apoptosis, cell migration, and differentiation. The molecular targets of this compound include the active site residues of TG2, and the pathways involved are primarily related to protein crosslinking and GTP-binding functions .
Comparison with Similar Compounds
NC9 is unique among TG2 inhibitors due to its irreversible covalent binding mechanism and high selectivity for TG2 over other transglutaminases. Similar compounds include reversible TG2 inhibitors such as CP4d, which trap TG2 in its closed conformation, and other irreversible inhibitors that target different active site residues. The uniqueness of this compound lies in its ability to lock TG2 in the open conformation, providing a distinct mode of inhibition compared to other TG2 inhibitors .
Properties
IUPAC Name |
benzyl N-[(2S)-1-[2-[2-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethoxy]ethoxy]ethylamino]-1-oxo-6-(prop-2-enoylamino)hexan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H47N5O8S/c1-4-33(41)36-19-9-8-16-30(39-35(43)48-26-27-12-6-5-7-13-27)34(42)37-20-22-46-24-25-47-23-21-38-49(44,45)32-18-11-14-28-29(32)15-10-17-31(28)40(2)3/h4-7,10-15,17-18,30,38H,1,8-9,16,19-26H2,2-3H3,(H,36,41)(H,37,42)(H,39,43)/t30-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXQGECJXSNLDT-PMERELPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCOCCOCCNC(=O)C(CCCCNC(=O)C=C)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCOCCOCCNC(=O)[C@H](CCCCNC(=O)C=C)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H47N5O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
697.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-fluorophenyl)methanone](/img/structure/B8231883.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-methoxyphenyl)methanone](/img/structure/B8231891.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-3-methylphenyl)methanone](/img/structure/B8231892.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-3-chlorophenyl)methanone](/img/structure/B8231896.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-3-methoxyphenyl)methanone](/img/structure/B8231897.png)
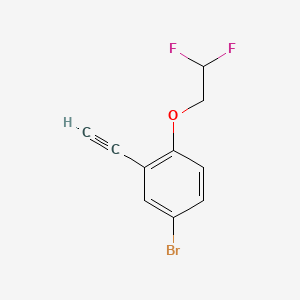
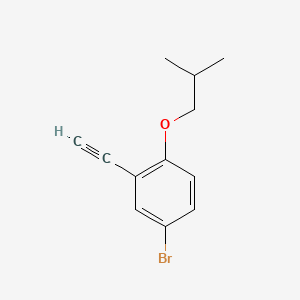
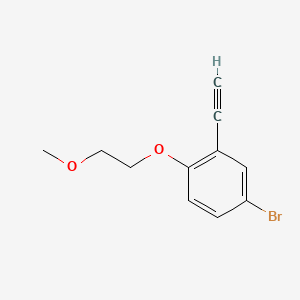
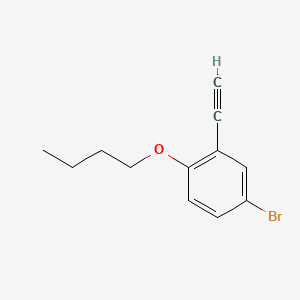



![(2R)-2-Amino-3-((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethyl)thio)propanoic acid](/img/structure/B8231964.png)
